molecular formula C17H17ClFN3O4S B5837247 1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B5837247
M. Wt: 413.9 g/mol
InChI Key: UKCYEUNFDDKWLR-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a 3-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine to form 1-(2-chloro-6-fluorobenzyl)piperazine. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
  • 1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
  • 1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Uniqueness

1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, as well as the nitrophenylsulfonyl group on the piperazine ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O4S/c18-16-5-2-6-17(19)15(16)12-20-7-9-21(10-8-20)27(25,26)14-4-1-3-13(11-14)22(23)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCYEUNFDDKWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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